tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Procurement Specification

This specialized N-Boc-2-methyl-6-oxopiperidine derivative is an essential building block for complex multi-step syntheses. Its orthogonal Boc protection enables selective deprotection in the presence of benzyl or Fmoc groups, while the 2-methyl substituent introduces critical stereochemical and steric constraints for asymmetric transformations. Ideal for medicinal chemists building chiral pharmaceutical intermediates or exploring SAR around conformationally constrained nitrogen heterocycles. The 6-oxo group serves as a versatile handle for reductions, reductive aminations, and Wittig reactions. Choose this specific compound for unmatched orthogonality and stereochemical control in your route design.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 253866-57-8
Cat. No. B1626219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
CAS253866-57-8
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-8-6-5-7-9(13)12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyYAGAVXVWDVQSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8): Critical Procurement Data for a Differentiated N-Boc-Piperidinone Building Block


tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8) is a functionalized N-Boc-protected 6-oxopiperidine derivative with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, offering a protected nitrogen (Boc) and a reactive 6-oxo group within a piperidine scaffold [1]. Its commercial availability is generally specified with a minimum purity of 95% from major chemical suppliers .

Why In-Class Piperidinone Alternatives Are Not Directly Interchangeable with tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate


In procurement for synthetic chemistry applications, the direct substitution of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate with a seemingly similar in-class piperidinone is not straightforward. Key differentiating factors include the specific protecting group strategy, which dictates orthogonality in multi-step syntheses, and the presence of the 2-methyl group, which introduces stereochemical and steric constraints critical for downstream reaction outcomes. The Boc group on the nitrogen provides acid-labile protection orthogonal to other common protecting groups (e.g., benzyl, Fmoc), allowing for selective deprotection under mild conditions [1]. In contrast, an ethyl carbamate analog would offer different stability profiles and deprotection conditions, potentially leading to incompatible reaction sequences [2]. Furthermore, the 2-methyl substituent distinguishes this compound from the unsubstituted tert-butyl 6-oxopiperidine-1-carboxylate, which lacks the same steric and stereochemical influence on subsequent transformations, a critical consideration for the synthesis of complex, chiral target molecules [2].

Quantitative Evidence Guide: Differentiating tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate from Closest Analogs


Defined Molecular Weight and Purity Grade: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate vs. Ethyl Carbamate Analog

The target compound has a precisely defined molecular weight of 213.27 g/mol and is commercially supplied with a minimum purity specification of 95% . This contrasts with a common analog, ethyl 2-methyl-6-oxopiperidine-1-carboxylate, which has a molecular weight of 185.223 g/mol . The higher molecular weight of the tert-butyl ester derivative directly impacts molar quantities in reaction stoichiometry and shipping/handling considerations for procurement. Furthermore, the defined minimum purity of 95% provides a baseline quality assurance metric that may not be guaranteed for less commonly procured analogs.

Organic Synthesis Medicinal Chemistry Procurement Specification

Protecting Group Orthogonality: tert-Butyl Carbamate (Boc) vs. Ethyl Carbamate Protection

The Boc (tert-butyl carbamate) protecting group on the nitrogen is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) and is orthogonal to a wide range of other protecting groups, including benzyl (removed by hydrogenolysis) and Fmoc (removed by base) [1]. In contrast, an ethyl carbamate protecting group is generally more stable to acids and may require harsher or less selective conditions for removal [1]. This difference in reactivity is a critical differentiator in complex multi-step syntheses where selective deprotection is required.

Protecting Group Strategy Multi-step Synthesis Orthogonal Deprotection

Influence of the 2-Methyl Substituent on Molecular Topology: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate vs. Unsubstituted tert-Butyl 6-Oxopiperidine-1-Carboxylate

The presence of the 2-methyl group introduces a chiral center (at C2) in the piperidine ring, making the target compound a racemate (unless specifically resolved) and creating a steric environment distinct from the unsubstituted tert-butyl 6-oxopiperidine-1-carboxylate [1]. This methyl group can influence the preferred conformation of the piperidine ring, impacting the outcome of stereoselective reactions and the binding affinity of downstream products to biological targets [2]. The unsubstituted analog lacks this stereochemical and steric feature, offering a fundamentally different building block for synthesis.

Stereochemistry Medicinal Chemistry Conformational Analysis

Commercial Availability and Documented Use as a Key Intermediate: tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate vs. Unsubstituted Analogs

The target compound is explicitly documented as a versatile intermediate for the preparation of pharmaceuticals and fine chemicals, with its 2-methyl and 6-oxo functionalities providing strategic handles for further functionalization [1]. This is in contrast to the more general description of unsubstituted piperidinones. Its established role in the synthesis of diverse heterocyclic frameworks makes it a more reliable and predictable starting point for a range of complex target molecules compared to less functionalized or less commercially established alternatives [1].

Synthetic Intermediate Pharmaceutical R&D Procurement Efficiency

Recommended Application Scenarios for tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate Based on Quantifiable Differentiation


Synthesis of Chiral Drug Intermediates Requiring Orthogonal N-Protection

Due to its Boc protecting group, which is orthogonal to other common protecting groups (e.g., benzyl, Fmoc), tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate is ideally suited as a building block in the multi-step synthesis of chiral pharmaceutical intermediates where selective deprotection is required. The 2-methyl substituent introduces a stereochemical element that can be leveraged for asymmetric transformations [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 2-methyl-6-oxopiperidine core provides a conformationally constrained and functionalized scaffold for exploring SAR around nitrogen-containing heterocycles. The presence of both the protected nitrogen and the 6-oxo group allows for diverse chemical modifications, enabling the rapid generation of compound libraries for biological screening [2].

Development of Complex Heterocyclic Frameworks via Functional Group Interconversion

As a versatile intermediate, the 6-oxo group in this compound serves as a precursor for a range of functional group interconversions, including reductions, reductive aminations, and Wittig olefinations. The Boc-protected nitrogen remains inert under these conditions, providing a handle for subsequent deprotection and further functionalization, streamlining the construction of complex heterocyclic systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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